molecular formula C13H16F3N3O2 B6933518 N-cyclopentyl-N-(2,2,2-trifluoroethyl)-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide

N-cyclopentyl-N-(2,2,2-trifluoroethyl)-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide

Cat. No.: B6933518
M. Wt: 303.28 g/mol
InChI Key: LGKNSQAOAPYCKQ-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-(2,2,2-trifluoroethyl)-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide is a synthetic organic compound known for its unique chemical structure and properties. This compound features a trifluoroethyl group, which imparts significant chemical stability and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

N-cyclopentyl-N-(2,2,2-trifluoroethyl)-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O2/c14-13(15,16)8-18(9-3-1-2-4-9)12(20)10-7-11-19(17-10)5-6-21-11/h7,9H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKNSQAOAPYCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC(F)(F)F)C(=O)C2=NN3CCOC3=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-(2,2,2-trifluoroethyl)-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide typically involves multiple steps:

    Formation of the Pyrazolo[5,1-b][1,3]oxazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced using reagents such as trifluoroethylamine or trifluoroethyl iodide under specific conditions to ensure selective substitution.

    Cyclopentyl Substitution: The cyclopentyl group is introduced through nucleophilic substitution reactions, often using cyclopentyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that facilitate the desired reactions while minimizing side reactions.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N-(2,2,2-trifluoroethyl)-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoroethyl and cyclopentyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, and other organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopentyl-N-(2,2,2-trifluoroethyl)-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-(2,2,2-trifluoroethyl)-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2,2-trifluoroethyl)acetamide: Another compound featuring the trifluoroethyl group, used in organic synthesis.

    2,2,2-trifluoroethylamine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

N-cyclopentyl-N-(2,2,2-trifluoroethyl)-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroethyl group enhances stability and reactivity, while the pyrazolo[5,1-b][1,3]oxazole core provides a versatile scaffold for further modifications.

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